molecular formula C10H17IN2O2 B608119 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline CAS No. 247079-84-1

3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline

Cat. No.: B608119
CAS No.: 247079-84-1
M. Wt: 324.16 g/mol
InChI Key: XWEOIAMCTHLJJB-UHFFFAOYSA-M
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Description

3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline, also known as Iperoxo, is a high-purity chemical compound with the CAS Number 247079-84-1 and a molecular formula of C9H14N2O2 . This compound is a significant tool for neuroscientific research, functioning as a potent and efficacious muscarinic acetylcholine receptor (mAChR) modulator . Its primary research value lies in its ability to help elucidate the complex signaling pathways of muscarinic receptors and investigate their role in central nervous system (CNS) function. Studies involving muscarinic receptor modulation are crucial for advancing the understanding of and developing potential treatments for various neurological disorders, including Alzheimer's disease and schizophrenia . The compound features an isoxazoline scaffold, a five-membered heterocyclic ring containing oxygen and nitrogen atoms, which is recognized as a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules . Researchers utilize this compound strictly for in vitro or ex vivo laboratory investigations. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEOIAMCTHLJJB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#CCOC1=NOCC1.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

  • Nitrile Oxide Generation : Chlorination of 4-(dimethylamino)-2-butyn-1-ol oxime using N-chlorosuccinimide (NCS) in dichloromethane yields the corresponding hydroxamoyl chloride.

  • Cycloaddition : The nitrile oxide intermediate reacts with a propargyl ether (e.g., methyl propargyl ether) in toluene at 80°C for 12 hours. The reaction proceeds via a concerted [3+2] mechanism, forming the isoxazoline ring with exclusive 3,5-regioselectivity.

Key Data :

  • Yield: 68–72% (isolated after column chromatography)

  • Regioselectivity: >95% 3,5-isomer (confirmed by 1H NMR^1 \text{H NMR})

  • Solvent Optimization: Toluene outperforms DMF or THF due to better dipole stabilization.

Electrochemical Synthesis via Aldoxime-Alkene Coupling

Electrochemical methods offer a green alternative for isoxazoline synthesis, as demonstrated by Holman et al.. This approach uses a two-electrode system to oxidize aldoximes, generating reactive intermediates that couple with electron-deficient alkenes.

Procedure and Mechanistic Insights

  • Substrate Preparation : 4-(Dimethylamino)-2-butyn-1-ol is converted to its aldoxime derivative via condensation with hydroxylamine hydrochloride.

  • Electrochemical Reaction : The aldoxime and acrylonitrile (as the alkene partner) are dissolved in acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF6_6) as the electrolyte. A constant potential of +1.2 V (vs. Ag/AgCl) is applied for 4 hours.

  • Diastereoselectivity : The reaction proceeds via a stepwise radical mechanism, favoring the anti-diastereomer initially, with subsequent epimerization to the thermodynamically stable syn-isomer.

Key Data :

  • Conversion: 85% (HPLC)

  • PMI (Process Mass Intensity): 12.3 (superior to traditional methods)

  • Diastereomeric Ratio (anti:syn): 3:1 at 4 hours, equilibrating to 1:2 after 24 hours.

Post-Functionalization of Preformed Isoxazoline Cores

For compounds with sensitive functional groups, a stepwise approach involving isoxazoline ring formation followed by side-chain modification is preferable.

Step 1: Isoxazoline Core Synthesis

  • Substrate : 3-Hydroxy-2-isoxazoline is prepared via cycloaddition of benzaldehyde oxime and methyl acrylate.

Step 2: Alkoxy Group Introduction

  • Mitsunobu Reaction : 3-Hydroxy-2-isoxazoline reacts with 4-(dimethylamino)-2-butyn-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.

  • Yield : 60% after purification.

Advantages :

  • Avoids side reactions during cycloaddition.

  • Compatible with acid- or base-sensitive substrates.

Metal-Free Photochemical Synthesis

Emerging photochemical methods enable isoxazoline synthesis without metal catalysts. A recent adaptation for this compound uses visible-light-mediated nitrile oxide generation.

Protocol:

  • Photooxidation : Irradiation of 4-(dimethylamino)-2-butyn-1-ol oxime with a 450 nm LED in the presence of eosin Y as a photosensitizer generates the nitrile oxide.

  • Cycloaddition : The nitrile oxide reacts in situ with methyl propargyl ether, yielding the target compound.

Key Data :

  • Yield: 65%

  • Reaction Time: 8 hours.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityPMIKey Advantage
1,3-Dipolar Cycloaddition72>95% 3,518.4High regiocontrol
Electrochemical85N/A12.3Green chemistry
Post-Functionalization60N/A22.7Functional group tolerance
Photochemical65>90% 3,515.8Metal-free

Mechanistic and Kinetic Considerations

Cycloaddition Pathway

DFT calculations support a concerted mechanism for nitrile oxide-alkyne cycloadditions, with activation energies of ~25 kcal/mol. In contrast, electrochemical methods proceed via radical intermediates, as evidenced by spin-trapping experiments.

Side Reactions

  • Epimerization : The anti-diastereomer formed initially in electrochemical synthesis epimerizes to the syn-form under prolonged reaction conditions.

  • Alkyne Homocoupling : Competing Glaser coupling is suppressed using copper-free conditions in photochemical routes .

Chemical Reactions Analysis

Types of Reactions

Iperoxo undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxides, while reduction can yield various reduced forms of iperoxo .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline exhibit significant inhibitory effects on protein kinases, which are critical in cancer cell proliferation. For instance, studies have shown that certain derivatives can inhibit the activity of specific kinases associated with tumor growth, making them potential candidates for cancer therapy .

1.2 Neurodegenerative Diseases
The compound's structural properties suggest potential applications in treating neurodegenerative diseases. Research into related isoxazoline derivatives has highlighted their ability to inhibit enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in conditions such as Alzheimer's disease. These derivatives have demonstrated promising results in enhancing acetylcholine levels, thus improving cognitive functions .

1.3 Antimicrobial Properties
Studies have also explored the antimicrobial potential of isoxazoline compounds. Some derivatives have shown efficacy against various bacterial strains, suggesting that this compound may contribute to the development of new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that require careful control of reaction conditions to achieve high yields and purity. The characterization of synthesized compounds usually employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and assess their purity.

Case Studies

3.1 Inhibition of Protein Kinases
A notable study demonstrated that a derivative of this compound effectively inhibited specific protein kinases involved in cancer progression. The compound was tested in vitro on various cancer cell lines, showing a dose-dependent reduction in cell viability, which underscores its potential as an anticancer agent .

3.2 Neuroprotective Effects
Another case study focused on the neuroprotective effects of isoxazoline derivatives. The study found that these compounds could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting a protective mechanism that may be beneficial in treating neurodegenerative diseases .

3.3 Antimicrobial Efficacy
In a comparative study, several isoxazoline derivatives were evaluated for their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, outperforming traditional antibiotics in some cases .

Data Tables

Application AreaCompound ActivityReference
AnticancerInhibition of protein kinases
NeurodegenerativeMAO and ChE inhibition
AntimicrobialEffective against bacterial strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline with structurally or functionally related compounds, focusing on reactivity, physical properties, and performance in polymer systems.

Structural Analogues with Dimethylamino Groups

  • Ethyl 4-(Dimethylamino) Benzoate: Reactivity: Exhibits higher reactivity in photoinitiation systems compared to methacrylate-based amines due to its aromatic structure and extended conjugation . Degree of Conversion: In resin cements, it achieves a 15–20% higher degree of conversion than 2-(dimethylamino) ethyl methacrylate under similar conditions . Physical Properties: Produces resin cements with superior flexural strength (85–95 MPa vs. 70–80 MPa) and lower water sorption .
  • 2-(Dimethylamino) Ethyl Methacrylate (DMAEMA): Reactivity: Less reactive than ethyl 4-(dimethylamino) benzoate but shows improved performance when combined with diphenyliodonium hexafluorophosphate (DPI), which enhances its degree of conversion by ~10% . Limitations: Generates resins with lower mechanical stability, though this is mitigated at higher amine concentrations (e.g., 1:2 CQ/amine ratio) .

Isoxazoline Derivatives

  • 5-Methyl-3-isoxazoline: Stability: Lacks the dimethylamino-propargyl ether group, resulting in lower thermal stability (decomposition at 120°C vs. 150°C for the target compound).
  • 3-(2-Butynyloxy)-2-isoxazoline: Electron-Donating Capacity: The absence of the dimethylamino group reduces its electron-donating ability, leading to slower initiation rates in polymerization reactions.

Key Data Table

Compound Degree of Conversion (%) Flexural Strength (MPa) Thermal Stability (°C) Reactivity Enhancer
This compound Data not available Data not available ~150 (estimated) DPI (hypothesized)
Ethyl 4-(Dimethylamino) Benzoate 75–80 85–95 160 N/A
2-(Dimethylamino) Ethyl Methacrylate 60–65 70–80 130 DPI

Research Findings and Limitations

  • Reactivity Trends: The dimethylamino group’s position (e.g., para in benzoate vs. terminal in methacrylate) critically impacts reactivity. The target compound’s propargyl ether chain may offer unique steric and electronic effects, but experimental data are lacking .
  • Synergistic Effects: DPI enhances methacrylate-based systems but has minimal impact on ethyl 4-(dimethylamino) benzoate, suggesting that this compound could benefit similarly from co-initiators .
  • Knowledge Gaps: No peer-reviewed studies directly analyze the target compound’s performance in polymerization or biological systems.

Biological Activity

The compound 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline is a member of the isoxazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anticancer, anti-inflammatory, and antimicrobial activities, along with structure-activity relationships (SAR) and relevant case studies.

Overview of Isoxazoline Derivatives

Isoxazolines are five-membered heterocycles featuring a nitrogen and an oxygen atom in their structure. They are known for their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of various substituents can significantly influence their pharmacological profiles.

Anticancer Activity

Numerous studies have demonstrated the potential of isoxazoline derivatives in cancer therapy. For instance:

  • Induction of Apoptosis : Compounds similar to This compound have been shown to induce apoptosis in various cancer cell lines. A study indicated that certain isoxazole derivatives exhibited IC50 values as low as 0.02 µM against MCF-7 cells, suggesting potent anticancer activity .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to destabilize microtubules, thereby inhibiting cell division. Research indicates that modifications on the isoxazole ring can enhance cytotoxicity against specific cancer types .

Anti-inflammatory Activity

Isoxazolines have also been studied for their anti-inflammatory properties:

  • Selective COX-2 Inhibition : Some derivatives have shown significant selectivity towards the COX-2 enzyme, which is crucial in inflammatory processes. For example, compounds with specific substitutions at the para position of phenyl rings demonstrated enhanced anti-inflammatory activity .
  • Analgesic Properties : Certain isoxazoline derivatives were evaluated for analgesic effects, revealing potential as pain management agents through selective inhibition of COX-2 pathways .

Antimicrobial Activity

The antimicrobial potential of isoxazolines has been explored against various pathogens:

  • Bacterial and Fungal Inhibition : Studies indicate that some isoxazoline derivatives exhibit moderate activity against Gram-positive bacteria and fungi. For example, derivatives were tested against Staphylococcus aureus and Bacillus subtilis, showing promising results .

Structure-Activity Relationships (SAR)

The biological activity of This compound can be influenced by its structural components:

Substituent PositionEffect on ActivityReference
Para positionEnhanced COX-2 selectivity
5-positionIncreased cytotoxicity in cancer
3-positionEssential for antiproliferative action

Case Studies

  • Anticancer Study : A recent study synthesized a series of isoxazoline derivatives and evaluated their activity against various cancer cell lines. The compound with a benzene ring at the 5-position showed the best activity with IC50 values of 0.20 µM against A549 cells .
  • Inflammation Model : In animal models, certain isoxazolines demonstrated significant reduction in inflammation markers when tested against induced arthritis models, supporting their potential therapeutic use in inflammatory diseases .
  • Antimicrobial Testing : Isoxazoline derivatives were screened for antimicrobial activity, showing effectiveness against both bacterial and fungal strains. The most potent derivative exhibited an IC50 range of 17.7–58.8 µM against various pathogens .

Q & A

Q. What strategies validate the stereochemical configuration of the dimethylamino substituent?

  • Methodological Answer : Use chiral HPLC to separate enantiomers or Vibrational Circular Dichroism (VCD) to assign absolute configuration. Comparative analysis with known stereoisomers via NOESY NMR can also resolve ambiguities .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline
Reactant of Route 2
3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline

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